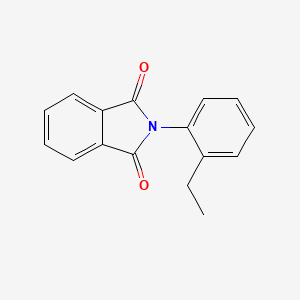

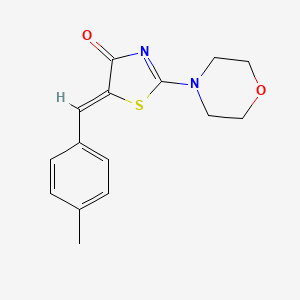

2-(2-乙基苯基)-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoindole-1,3-diones are significant in various chemical reactions due to their unique structure and reactivity. These compounds are used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives can be initiated from compounds like 3-sulfolene, followed by epoxidation and subsequent opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Further reactions can produce amino, triazole, and hydroxyl derivatives through various chemical transformations (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of isoindole-1,3-diones, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized using X-ray single-crystal diffraction, revealing non-planar structures and significant dihedral angles between isoindoline and phenyl rings. This structural information is crucial for understanding the compound's reactivity and interaction with other molecules (Duru et al., 2018).

Chemical Reactions and Properties

Isoindole-1,3-diones participate in a variety of chemical reactions, including the formation of polysubstituted derivatives through reactions with m-CPBA or OsO4, leading to epoxide and triacetate derivatives, respectively. These reactions highlight the chemical versatility of isoindole-1,3-diones (Tan et al., 2014).

Physical Properties Analysis

The physical properties of isoindole-1,3-diones, such as their photophysical behavior, have been studied through UV-visible and fluorescence spectroscopy. These studies reveal that isoindole-1,3-diones are fluorescent and exhibit sensitivity to solvent polarity, which is important for their application in materials science and as fluorescent probes (Deshmukh & Sekar, 2015).

Chemical Properties Analysis

The chemical properties of isoindole-1,3-diones include their reactivity in carbonylative cyclization reactions catalyzed by palladium, which provides a direct route to 2-substituted isoindole-1,3-diones. This methodology demonstrates the compounds' reactivity and potential for synthesis of diverse heterocyclic compounds (Worlikar & Larock, 2008).

科学研究应用

合成和分子结构

异吲哚-1,3-二酮衍生物,包括 2-(2-乙基苯基)-1H-异吲哚-1,3(2H)-二酮,被合成并表征,以探索它们的结构性质和潜在应用。新型六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成展示了这些化合物有机合成中的多功能性。这些衍生物通过从 3-亚磺烯开始的反应获得,突出了创建氨基、三唑和羟基类似物的方法 (Tan 等人,2016)。相关化合物 2-(4-乙氧基苯基)异吲哚啉-1,3-二酮的晶体和分子结构使用 X 射线单晶衍射进行分析,揭示了非平面分子结构和分子间氢键,强调了结构分析在理解这些化合物性质中的重要性 (Duru 等人,2018)。

生物和光物理性质

对异吲哚-1,3-二酮衍生物的生物活性的研究揭示了它们在各种应用中的潜力。例如,异吲哚啉-1,3-二酮衍生物的黄嘌呤氧化酶抑制特性的评估表明它们的潜在治疗应用。这些化合物对黄嘌呤氧化酶(参与嘌呤代谢的酶)表现出显着的抑制活性,表明它们可用于治疗痛风等疾病 (Gunduğdu 等人,2020)。此外,已经研究了 ESIPT(激发态分子内质子转移)激发的荧光衍生物的光物理性质,突出了这些化合物的溶剂极性敏感性和热稳定性,表明它们在荧光材料和传感器中的潜在应用 (Deshmukh 和 Sekar,2015)。

抗癌活性

含有不同官能团的异吲哚-1,3(2H)-二酮化合物的合成和评估已证明具有显着的抗癌活性。这些活性根据连接到异吲哚-1,3(2H)-二酮骨架上的取代基而异,表明结构修饰在设计具有潜在治疗应用的化合物中的重要性 (Tan 等人,2020)。

安全和危害

属性

IUPAC Name |

2-(2-ethylphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(17)19/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGRYNXZCZEIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351590 |

Source

|

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Ethylphenyl)phthalimide | |

CAS RN |

39953-63-4 |

Source

|

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

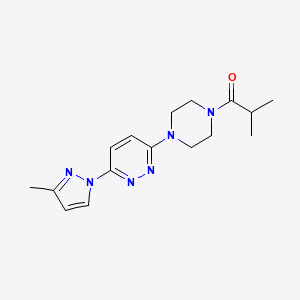

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)